molecular formula C18H15Cl2F2NO2 B2651527 2-Chloro-6-fluorobenzyl 1-(2-chloro-6-fluorobenzyl)azetidine-3-carboxylate CAS No. 1289385-42-7

2-Chloro-6-fluorobenzyl 1-(2-chloro-6-fluorobenzyl)azetidine-3-carboxylate

Cat. No. B2651527
CAS RN: 1289385-42-7
M. Wt: 386.22
InChI Key: YLEFLRUQJVERJA-UHFFFAOYSA-N
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Description

“2-Chloro-6-fluorobenzyl chloride” is a clear colorless liquid . It’s used as an alkylating reagent during the synthesis of various compounds . It’s also used in the preparation of 2-chloro-6-fluorobenzylamine, required for the synthesis of 9-substituted adenine .


Molecular Structure Analysis

The molecular formula of “2-Chloro-6-fluorobenzyl chloride” is C7H5Cl2F . The molecular weight is 179.019 . The IUPAC Standard InChI is InChI=1S/C7H5Cl2F/c8-4-5-6 (9)2-1-3-7 (5)10/h1-3H,4H2 .


Physical And Chemical Properties Analysis

“2-Chloro-6-fluorobenzyl chloride” is a clear colorless liquid . It has a density of 1.401 g/mL at 25 °C . The refractive index is n20/D 1.537 . The flash point is 200 °F .

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

  • The synthesis of fluorinated azetidine derivatives, such as 3-fluoroazetidine-3-carboxylic acid, illustrates their potential as building blocks in medicinal chemistry due to their cyclic fluorinated beta-amino acid structure, which can be utilized in drug development for various therapeutic areas (Van Hende et al., 2009).

  • Azetidine derivatives have been synthesized and evaluated for their antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), showcasing the potential of such compounds in addressing antibiotic resistance (Ikee et al., 2007).

Bioorganic and Medicinal Chemistry

  • New amino derivatives of triazolopyrimidines, featuring fluorobenzyl substituents, have shown high affinity and selectivity for adenosine receptors, indicating their potential in developing treatments for conditions related to these receptors (Betti et al., 1999).

  • The development of azetidine-2-carboxylic acid and its analogs for incorporation into peptides demonstrates their utility in creating conformationally constrained peptides for therapeutic applications, further highlighting the role of azetidine derivatives in drug design (Couty et al., 2005).

Chemical Synthesis and Catalysis

  • Asymmetric synthesis techniques have been developed for azetidine-2-carboxylic acids, providing access to enantiomerically pure compounds that are crucial for the development of chirally selective pharmaceuticals (Marichev et al., 2019).

Mechanism of Action

“2-Chloro-6-fluorobenzyl chloride” is used as an alkylating reagent during the synthesis of 3-benzylsulfanyl derivatives of 1,2,4-triazole and 4-methyl-1,2,4-triazole . It’s also used in the preparation of 2-chloro-6-fluorobenzylamine, required for the synthesis of 9-substituted adenine .

Safety and Hazards

“2-Chloro-6-fluorobenzyl chloride” is considered hazardous. It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .

properties

IUPAC Name

(2-chloro-6-fluorophenyl)methyl 1-[(2-chloro-6-fluorophenyl)methyl]azetidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2F2NO2/c19-14-3-1-5-16(21)12(14)9-23-7-11(8-23)18(24)25-10-13-15(20)4-2-6-17(13)22/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLEFLRUQJVERJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=C(C=CC=C2Cl)F)C(=O)OCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-fluorobenzyl 1-(2-chloro-6-fluorobenzyl)azetidine-3-carboxylate

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